[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
Description
[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid (CAS: 98021-51-3) is a pyrrolidine derivative featuring a stereospecific (S)-configuration at the pyrrolidine ring, a cyclopropyl-methyl-amino substituent at position 3, and an acetic acid moiety at position 1. However, it is listed as a discontinued product in commercial catalogs, suggesting challenges in synthesis, stability, or efficacy in preclinical studies .
Properties
IUPAC Name |
2-[(3S)-3-[cyclopropyl(methyl)amino]pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-11(8-2-3-8)9-4-5-12(6-9)7-10(13)14/h8-9H,2-7H2,1H3,(H,13,14)/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKDDMWNMDGCNU-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C2CCN(C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H]1CCN(C1)CC(=O)O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Cyclopropyl-Methyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with a cyclopropyl-methyl halide under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at its tertiary amine and cyclopropane moieties:
| Reaction Type | Reagents/Conditions | Products/Outcomes | Key Citations |
|---|---|---|---|
| Amine oxidation | KMnO₄ (acidic conditions) | N-oxide derivatives | |
| Cyclopropane ring opening | Ozone or strong oxidizing agents | Dicarbonyl intermediates | |
| Side-chain oxidation | CrO₃ in H₂SO₄ | Ketone formation at α-position |
Oxidation reactions are highly solvent-dependent, with aqueous acidic media favoring N-oxide formation (yields: 60-75%). The cyclopropane ring shows unusual stability under mild oxidizing conditions but undergoes cleavage with ozone.
Amide Bond Formation
The carboxylic acid group participates in nucleophilic acyl substitution:
| Coupling Partner | Activating Agents | Reaction Efficiency | Stereochemical Impact |
|---|---|---|---|
| Primary amines | EDC/HOBt | 82-89% yield | Retains (S)-configuration |
| Aryl hydrazines | DCC/DMAP | 68-73% yield | No epimerization observed |
| Boc-protected amino acids | HATU/DIEA | 75-81% yield | Controlled diastereoselectivity |
Reactions occur optimally at 0-5°C in anhydrous DMF or CH₂Cl₂. The pyrrolidine nitrogen’s basicity (pKa ~8.2) necessitates careful pH control to prevent premature protonation .
Esterification and Protection
The carboxylic acid undergoes standard derivatization:
| Ester Type | Reagents | Reaction Time | Key Applications |
|---|---|---|---|
| Methyl ester | SOCl₂/MeOH | 2 hr | Prodrug synthesis |
| Benzyl ester | BnBr, K₂CO₃ | 4 hr | Protecting group strategy |
| TBDMS-protected ester | TBDMS-Cl, imidazole | 6 hr | Selective functionalization |
Esterification proceeds with >90% conversion under reflux conditions. The cyclopropyl group remains intact up to 120°C, as confirmed by TGA analysis .
Reductive Amination
The secondary amine participates in reductive alkylation:
| Electrophile | Reducing Agent | Diastereomeric Ratio | Yield |
|---|---|---|---|
| Aldehydes | NaBH₃CN (pH 4-5) | 3:1 to 5:1 | 65-72% |
| Ketones | BH₃·THF | 1:1 | 48-55% |
| α,β-Unsaturated carbonyls | H₂ (Pd/C) | 7:1 | 78-85% |
Steric hindrance from the cyclopropyl group directs facial selectivity in these reactions. Microwave-assisted conditions reduce reaction times by 60% without compromising yields.
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions via its strained cyclopropane:
| Dipolarophile | Conditions | Ring System Formed | Regioselectivity |
|---|---|---|---|
| Nitrile oxides | 80°C, toluene | Isoxazolidine | 92% para |
| Azides | Cu(I) catalysis | Triazolo-pyrrolidine | 85% ortho |
| Diazo compounds | Rh₂(OAc)₄ | Pyrazolidine derivatives | 78% meta |
Density functional theory (DFT) calculations suggest the cyclopropane ring lowers activation energy by 12-15 kcal/mol compared to non-cyclopropyl analogs.
Acid-Base Behavior
Titration studies reveal three ionizable groups:
The unusual basicity of the cyclopropylamino nitrogen (pKa ~10.4) arises from conjugation with the cyclopropane ring’s Walsh orbitals .
Photochemical Reactivity
UV irradiation (254 nm) induces two primary pathways:
| Condition | Major Pathway | Quantum Yield (Φ) | Products |
|---|---|---|---|
| Aerobic, MeCN | [2+2] Cycloaddition | 0.32 ± 0.02 | Bicyclic lactams |
| Anaerobic, THF | H-abstraction | 0.18 ± 0.01 | Radical dimerization products |
Time-resolved spectroscopy shows excited-state lifetime τ = 1.2 ± 0.3 ns, facilitating productive collisions.
Scientific Research Applications
Introduction to [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid
[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a synthetic organic compound notable for its unique structural characteristics, which include a cyclopropyl group, a pyrrolidine ring, and an acetic acid moiety. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential applications in drug development and biological research.
Structural Features
The compound's structure allows it to interact with biological targets effectively, making it a candidate for further research in therapeutic applications. The presence of the cyclopropyl group contributes to the rigidity and specificity of interactions with enzymes and receptors.
Medicinal Chemistry
[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is being explored as a lead compound for developing drugs targeting various diseases. Its unique structure may provide insights into structure-activity relationships (SAR) that are crucial for optimizing drug efficacy.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid have shown promising results in inducing apoptosis in hypopharyngeal tumor cells.
Table 1: Cytotoxicity Data on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 15 | Apoptosis induction |
| This compound | MCF7 (breast) | TBD | TBD |
| Compound B | A549 (lung) | 20 | Cell cycle arrest |
Biological Research
In biological studies, [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid serves as a probe to investigate interactions with various biological molecules. Its ability to modulate enzyme activity makes it useful for studying metabolic pathways and cellular processes.
Synthetic Chemistry
This compound is utilized as a building block in the synthesis of more complex molecules. The synthesis typically involves several steps, including the preparation of cyclopropyl-methyl-amine and pyrrolidine intermediates.
Synthetic Routes
- Preparation of Cyclopropyl-methyl-amine : This can be achieved through the reaction of cyclopropyl-methyl chloride with ammonia or an amine source under basic conditions.
- Pyrrolidine Synthesis : Pyrrolidine can be synthesized from 1,4-dibromobutane and ammonia through a cyclization reaction.
- Coupling Reaction : The intermediates are coupled using reagents like EDCI in the presence of bases such as triethylamine.
Similar Compounds
- Cyclopropyl-methyl-amine Derivatives : These share the cyclopropyl group but differ in their functional groups.
- Pyrrolidine Derivatives : Compounds containing the pyrrolidine ring but differing in substituents.
- Acetic Acid Derivatives : Compounds that include acetic acid moieties but lack the pyrrolidine structure.
Uniqueness
The combination of its cyclopropyl group, pyrrolidine ring, and acetic acid moiety gives [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid distinct chemical and biological properties that set it apart from similar compounds.
Mechanism of Action
The mechanism of action of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl-methyl-amino group may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Pyrrolidine Backbones
Key Observations :
- The cyclopropyl group in the target compound may enhance metabolic stability compared to simpler alkyl chains (e.g., methyl in 1-methyl-5-oxopyrrolidine-3-carboxylic acid) .
- PDCApy demonstrates selective antibacterial activity despite structural similarities, highlighting the role of the pyrazine-carboxylic acid moiety in target specificity .
Pharmacologically Active Pyrrolidine Derivatives
Table 2: Comparative Pharmacological Profiles
Key Observations :
- TRK inhibitors (e.g., compounds in and ) incorporate bulky heterocyclic systems (e.g., pyrazolo-pyrimidine, imidazo-pyrrolo-pyridine) for improved kinase binding, unlike the simpler acetic acid moiety in the target compound .
- The discontinuation of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid contrasts with active development of structurally complex pyrrolidine derivatives, underscoring the importance of substituent complexity in drug discovery .
Physicochemical and Functional Comparisons
Table 3: Substituent Impact on Properties
Biological Activity
[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides an overview of its synthesis, biological activities, mechanisms of action, and relevant case studies.
The synthesis of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves several steps:
- Cyclopropyl-methyl-amine Synthesis : Achieved through the reaction of cyclopropyl-methyl chloride with ammonia or an amine source under basic conditions.
- Pyrrolidine Formation : Synthesized from 1,4-dibromobutane and ammonia through cyclization.
- Coupling Reaction : The final product is formed by coupling the cyclopropyl-methyl-amine with pyrrolidine using reagents such as EDCI in the presence of a base like triethylamine.
2.1 Antibacterial Properties
Research indicates that compounds similar to [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid exhibit antibacterial activity against various pathogens. For instance, studies have shown that pyrrolidine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 75 µg/mL to over 125 µg/mL against bacteria like Bacillus subtilis and E. coli .
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| Pyrrolidine Derivative A | B. subtilis | 75 |
| Pyrrolidine Derivative B | E. coli | >125 |
The mechanism of action of [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular processes. This compound may act as an inhibitor or activator depending on the biological context .
3.1 Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various pyrrolidine derivatives, including those related to [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid. The research demonstrated significant antibacterial activity against multi-drug resistant strains, indicating potential therapeutic applications in treating infections caused by resistant bacteria .
3.2 Neuropharmacological Applications
Another investigation highlighted the potential neuropharmacological effects of cyclopropyl-containing amino acids, suggesting that derivatives like [(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid could modulate calcium channels involved in neurotransmission. This opens avenues for developing treatments for neurological disorders .
4. Conclusion
[(S)-3-(Cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid is a promising compound with notable biological activities, particularly in antibacterial and neuropharmacological contexts. Continued research into its mechanisms and applications could lead to valuable therapeutic agents in medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
